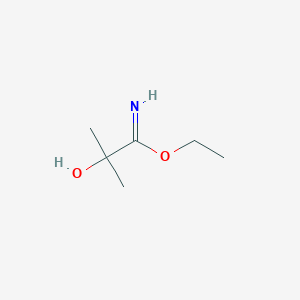

Ethyl 2-hydroxy-2-methylpropanimidate

Description

Contextualization within the Field of Imidate Chemistry

Imidates, also known as imino ethers, are organic compounds characterized by the R-C(=NR')OR" functional group. They can be considered as the esters of imidic acids, the tautomeric forms of amides. matrix-fine-chemicals.com The chemistry of imidates is extensive, with these compounds serving as important intermediates in the synthesis of a variety of other organic molecules. researchgate.netrroij.com

The synthesis of imidates is most commonly achieved through the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. wikipedia.orgwikipedia.org This reaction typically yields the hydrochloride salt of the imidate, often referred to as a Pinner salt. wikipedia.org Alternative methods, such as the Nef synthesis, utilize basic conditions. rroij.com

Imidates are valuable precursors for the synthesis of various nitrogen-containing heterocycles, including oxazolines, oxazines, and imidazoles. rsc.org Their reactivity stems from the presence of both an electrophilic carbon and a nucleophilic nitrogen atom within the functional group. rsc.org They can undergo hydrolysis to form esters, or react with amines to produce amidines. matrix-fine-chemicals.comrroij.com

Unique Structural Features of Ethyl 2-hydroxy-2-methylpropanimidate

Ethyl 2-hydroxy-2-methylpropanimidate possesses a distinct combination of functional groups that suggests a rich and complex reactivity. The core of the molecule is the imidate functionality, which itself presents opportunities for various chemical transformations. The presence of a hydroxyl group at the α-position (the carbon atom adjacent to the imidate carbon) introduces another layer of chemical interest.

The general structure of an α-hydroxy imidate suggests the potential for intramolecular interactions and participation in cyclization reactions. Research on α-hydroxy-imidates has shown that they can react with reagents like oxalyl chloride to form morpholine-2,3,5-triones or oxazolidine-2,4-diones depending on the reaction conditions. rsc.org

Below is a table detailing the key structural features of Ethyl 2-hydroxy-2-methylpropanimidate:

| Feature | Description |

| Imidate Group | Contains a carbon-nitrogen double bond and an ether linkage to an ethyl group. This group is the primary site of reactivity. |

| α-Hydroxy Group | A hydroxyl (-OH) group attached to the carbon adjacent to the imidate carbon. This group can act as a nucleophile and participate in hydrogen bonding. |

| Gem-Dimethyl Group | Two methyl groups attached to the α-carbon, which may provide steric hindrance and influence the molecule's conformation and reactivity. |

Current Landscape and Research Gaps for Alkyl 2-hydroxy-2-methylpropanimidates

A comprehensive review of the scientific literature reveals a significant research gap concerning Ethyl 2-hydroxy-2-methylpropanimidate specifically. There is a lack of published studies detailing its synthesis, characterization, or reactivity. While information on the broader class of imidates and even α-hydroxy imidates is available, this specific ethyl ester derivative appears to be largely unexplored.

The existing research on related compounds, however, provides a roadmap for potential future investigations. For instance, the known cyclization reactions of α-hydroxy-imidates could be explored with the ethyl derivative. rsc.org Furthermore, the synthesis of this compound via a Pinner-type reaction from 2-hydroxy-2-methylpropanenitrile and ethanol (B145695) is a logical starting point for synthetic chemists.

The table below outlines potential areas for future research based on the known chemistry of similar compounds:

| Research Area | Potential Focus | Rationale |

| Synthesis | Optimization of the Pinner reaction or alternative synthetic routes to produce Ethyl 2-hydroxy-2-methylpropanimidate. | To make the compound readily available for further study. |

| Spectroscopic and Structural Analysis | Characterization using techniques such as NMR, IR spectroscopy, and X-ray crystallography. | To definitively determine the molecular structure and electronic properties. |

| Reactivity Studies | Investigation of reactions with various electrophiles and nucleophiles, including intramolecular cyclization reactions. | To understand the chemical behavior and synthetic utility of the compound. |

| Computational Modeling | Theoretical studies of the molecule's conformation, stability, and reaction mechanisms. | To complement experimental findings and provide deeper insight into its properties. |

Structure

3D Structure

Properties

CAS No. |

59085-79-9 |

|---|---|

Molecular Formula |

C6H13NO2 |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

ethyl 2-hydroxy-2-methylpropanimidate |

InChI |

InChI=1S/C6H13NO2/c1-4-9-5(7)6(2,3)8/h7-8H,4H2,1-3H3 |

InChI Key |

IWCXNLORDQRJMC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)C(C)(C)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of Ethyl 2 Hydroxy 2 Methylpropanimidate

Hydrolytic Stability and Pathways of Imidate Cleavage

The stability of the imidate functionality toward hydrolysis is a critical aspect of its chemistry. Imidates, in general, are susceptible to hydrolysis, which can proceed via acid- or base-catalyzed pathways, ultimately leading to the cleavage of the C-N double bond. The hydrolysis of imidate salts is a well-studied process that proceeds through a tetrahedral intermediate. nih.govresearchgate.net The stability and breakdown of this intermediate are influenced by stereoelectronic effects and the pH of the reaction medium. nih.govresearchgate.net

Under acidic conditions, hydrolysis of imidates typically yields a carboxylic ester and an amine. bohrium.com The reaction is initiated by protonation of the imidate nitrogen, which enhances the electrophilicity of the imidate carbon, facilitating the nucleophilic attack of water. In contrast, basic hydrolysis can lead to the formation of both the ester and amine or the corresponding amide and alcohol, depending on the substitution pattern and reaction conditions. bohrium.com The rate of hydrolysis is also influenced by the nature of the substituents on the imidate. For instance, ethyl esters generally hydrolyze at a slower rate compared to their methyl counterparts. nih.gov

Table 1: General Products of Imidate Hydrolysis

| Hydrolysis Condition | Primary Products |

| Acidic (low pH) | Carboxylic Ester + Amine |

| Basic (high pH) | Carboxylic Ester + Amine or Amide + Alcohol |

Transesterification and Transamidation Reactions of the Imidate Functionality

The imidate group can undergo nucleophilic substitution reactions at the imidate carbon. Transesterification, the exchange of the alkoxy group, can be achieved by reacting the imidate with an alcohol, often under acidic or basic catalysis. masterorganicchemistry.com This reaction allows for the synthesis of a variety of different esters from a single imidate precursor. The equilibrium of the reaction can often be shifted by using a large excess of the reacting alcohol.

Formation of Amidines via Reaction with Amines

A characteristic reaction of imidates is their conversion to amidines upon treatment with primary or secondary amines. bohrium.comlibretexts.org This reaction, often referred to as amidation or aminolysis, is a versatile method for the synthesis of a wide range of substituted amidines. The Pinner reaction, a classic method for imidate synthesis from nitriles and alcohols, often serves as a precursor step to amidine formation. nih.gov The resulting imidate salt is then reacted with an amine to yield the corresponding amidine. nih.gov

The reaction of Ethyl 2-hydroxy-2-methylpropanimidate with an amine (R'-NH2) would be expected to yield an N-substituted 2-hydroxy-2-methylpropanamidine. The general transformation is depicted below:

Ethyl 2-hydroxy-2-methylpropanimidate + R'-NH₂ → N-R'-2-hydroxy-2-methylpropanamidine + Ethanol (B145695)

This reaction is valuable for introducing the guanidinyl moiety found in various biologically active molecules. The specific conditions for this reaction, such as solvent and temperature, can influence the reaction rate and yield.

Reactivity of the α-Hydroxyl Group

The presence of a tertiary α-hydroxyl group in Ethyl 2-hydroxy-2-methylpropanimidate introduces another site for chemical modification. However, the reactivity of this tertiary alcohol is often sterically hindered.

Esterification and Etherification of the Hydroxyl Moiety

Esterification of tertiary alcohols is known to be challenging due to steric hindrance around the hydroxyl group. nih.gov Standard Fischer esterification conditions (acid catalyst and carboxylic acid) are often ineffective. More reactive acylating agents, such as acid chlorides or anhydrides, in the presence of a suitable base or catalyst, are typically required to achieve esterification. youtube.com For instance, the use of benzotriazole (B28993) esters, formed in situ, has been shown to be an effective strategy for the esterification of hindered tertiary alcohols. youtube.com

Similarly, the etherification of tertiary alcohols is also a challenging transformation. The Williamson ether synthesis, a common method for ether formation, is generally not applicable to tertiary alcohols due to competing elimination reactions. Alternative methods, often requiring specific catalysts or reaction conditions, are necessary to form ethers from tertiary alcohols.

Nucleophilic and Electrophilic Behavior of the Imidate Nitrogen and Carbon

The imidate functionality possesses both nucleophilic and electrophilic character. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile. This nucleophilicity is exploited in reactions such as N-alkylation and in its role as a nucleophilic catalyst in certain transformations.

Conversely, the imidate carbon is electrophilic and is susceptible to attack by nucleophiles. This electrophilicity is the basis for the hydrolysis, transesterification, and transamidation reactions discussed previously. The reactivity of the imidate carbon can be enhanced by protonation or by the use of Lewis acids, which increase its positive character.

Table 2: Summary of General Reactivity

| Functional Group | Reagent/Condition | Expected Transformation |

| Imidate | Water (Acid or Base) | Hydrolysis to Ester/Amine or Amide/Alcohol |

| Imidate | Alcohol | Transesterification |

| Imidate | Amine | Amidine Formation |

| α-Hydroxyl (Tertiary) | Acylating Agent | Esterification (requires forcing conditions) |

| α-Hydroxyl (Tertiary) | Oxidizing Agent | No Reaction (generally) |

| Imidate Nitrogen | Electrophile | Nucleophilic Attack |

| Imidate Carbon | Nucleophile | Nucleophilic Addition/Substitution |

Rearrangement Reactions and Isomerization Processes

Imidates are well-known to undergo a variety of mechanistically distinct rearrangement reactions, often leading to the formation of stable amide products. The presence of an α-hydroxy group in ethyl 2-hydroxy-2-methylpropanimidate introduces the possibility of unique isomerization pathways.

One of the most classical transformations of imidates is the Chapman Rearrangement , a thermal intramolecular 1,3-shift of an aryl or alkyl group from oxygen to nitrogen in an N-aryl imidate, yielding an N,N-disubstituted amide. wikipedia.orgorganicreactions.org For a hypothetical N-aryl derivative of ethyl 2-hydroxy-2-methylpropanimidate, this rearrangement would result in the formation of a stable N-aryl-N-alkyl-α-hydroxyamide. The mechanism is understood to proceed through a four-membered transition state. rsc.org

Another significant reaction of imidates is the Overman Rearrangement , which involves a nih.govnih.gov-sigmatropic rearrangement of allylic imidates to form allylic amides. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction is particularly valuable in synthetic organic chemistry for the stereoselective introduction of nitrogen atoms. nrochemistry.com Should the ethyl 2-hydroxy-2-methylpropanimidate bear an allylic group on the oxygen or nitrogen atom, it could potentially undergo this concerted rearrangement. The driving force for this irreversible reaction is the formation of a thermodynamically more stable amide bond. nrochemistry.comyoutube.com

Furthermore, the α-hydroxy imidate functionality is analogous to α-hydroxy imines, which are known to undergo rearrangement to form α-amino ketones. wikipedia.orgmsu.edu This transformation can be catalyzed by either acid or base. By analogy, ethyl 2-hydroxy-2-methylpropanimidate could potentially isomerize to N-ethyl-2-hydroxy-2-methylpropanamide. This type of isomerization involves the migration of a group from the carbinol carbon to the imine carbon.

The potential for these rearrangements is summarized in the table below, highlighting the key features of each transformation as it might apply to derivatives of ethyl 2-hydroxy-2-methylpropanimidate.

| Rearrangement Type | Substrate Requirement | Product Type | Driving Force |

| Chapman Rearrangement | N-Aryl derivative | N,N-Disubstituted amide | Formation of a stable amide |

| Overman Rearrangement | Allylic group on O or N | Allylic amide | nih.govnih.gov-Sigmatropic rearrangement, formation of a stable amide |

| α-Hydroxy Imine-like Rearrangement | α-Hydroxy imidate structure | α-Amino amide | Tautomerization and group migration |

It is important to note that the specific reaction conditions, such as temperature, catalysts, and the nature of the substituents, would play a critical role in determining the feasibility and outcome of these potential rearrangement and isomerization processes.

Coordination Chemistry and Chelation Potential (analogous to related esters)

The presence of both a hydroxyl group and an imidate moiety in ethyl 2-hydroxy-2-methylpropanimidate suggests a significant potential for this molecule to act as a ligand in coordination chemistry, particularly in its deprotonated form. The α-hydroxy ester analogue, ethyl 2-hydroxy-2-methylpropanoate, has been shown to form stable chelate complexes with metals. nih.govresearchgate.net

Upon deprotonation of the hydroxyl group, the resulting alkoxide can coordinate to a metal center. The nitrogen atom of the imidate group, with its lone pair of electrons, can also act as a donor, leading to the formation of a stable five-membered chelate ring with a metal ion. This bidentate coordination mode significantly enhances the stability of the resulting metal complex, a phenomenon known as the chelate effect.

The chelation potential of ethyl 2-hydroxy-2-methylpropanimidate can be compared to that of other well-known chelating agents containing similar functionalities, such as α-hydroxy acids and their derivatives. The ability to form stable complexes makes such ligands useful in various applications, including catalysis and materials science.

Research on the magnesium and zinc derivatives of the analogous ester, ethyl 2-hydroxy-2-methylpropanoate, has demonstrated that the deprotonated ligand, OCMe2COOEt, acts as a chelating ligand. nih.govresearchgate.net In these complexes, both the alkoxide oxygen and the carbonyl oxygen of the ester group coordinate to the metal center. For the imidate, it is expected that the imine nitrogen would play the role of the second donor atom.

The table below outlines the potential coordination behavior of ethyl 2-hydroxy-2-methylpropanimidate as a ligand.

| Ligand Form | Potential Donor Atoms | Type of Chelation | Analogous System |

| Deprotonated (anionic) | Alkoxide Oxygen, Imine Nitrogen | Bidentate | α-Hydroxy esters, α-amino acids |

The coordination chemistry of ethyl 2-hydroxy-2-methylpropanimidate is a promising area for further investigation. The synthesis and characterization of its metal complexes could reveal novel structural motifs and catalytic activities. The steric bulk provided by the two methyl groups on the α-carbon could also influence the coordination geometry and the stability of the resulting complexes.

Mechanistic Investigations of Ethyl 2 Hydroxy 2 Methylpropanimidate Reactions

Detailed Reaction Kinetics and Thermodynamic Studies

The reaction proceeds through a protonated nitrile intermediate, and the rate-determining step is often the nucleophilic attack of the alcohol on the activated nitrilium cation. wikipedia.orgnih.gov The reaction rate is influenced by several factors:

Temperature: As with most chemical reactions, the rate increases with temperature. The relationship between the rate constant (k) and temperature (T) can be described by the Arrhenius equation, which allows for the determination of the activation energy (Ea). wikipedia.org

Steric Hindrance: The tertiary carbon of acetone (B3395972) cyanohydrin presents some steric bulk, which can slow the approach of the ethanol (B145695) nucleophile compared to less hindered nitriles. nrochemistry.com

Catalyst Concentration: The reaction rate is typically proportional to the concentration of the acid catalyst, as this governs the formation of the reactive nitrilium intermediate.

Illustrative Kinetic and Thermodynamic Data for a Representative Pinner Reaction

Disclaimer: The following data are illustrative for a typical acid-catalyzed Pinner reaction and are not experimentally determined values for Ethyl 2-hydroxy-2-methylpropanimidate. They are provided to demonstrate the expected scale of these parameters.

| Parameter | Value | Units |

| Rate Constant (k) at 298 K | 1.5 x 10⁻⁴ | L² mol⁻² s⁻¹ |

| Activation Energy (Ea) | 65 | kJ mol⁻¹ |

| Pre-exponential Factor (A) | 8.2 x 10⁷ | L² mol⁻² s⁻¹ |

| Enthalpy of Activation (ΔH‡) | 62.5 | kJ mol⁻¹ |

| Entropy of Activation (ΔS‡) | -95 | J mol⁻¹ K⁻¹ |

| Gibbs Free Energy of Activation (ΔG‡) | 90.8 | kJ mol⁻¹ |

Identification and Characterization of Reaction Intermediates

The Pinner reaction mechanism involves several key transient species. The identification and characterization of these intermediates are essential for a complete understanding of the reaction pathway.

Nitrilium Ion: The reaction initiates with the protonation of the nitrogen atom of the nitrile (acetone cyanohydrin) by a strong acid (e.g., HCl). This forms a highly electrophilic nitrilium ion. nih.govnrochemistry.com This intermediate activates the carbon of the nitrile group for nucleophilic attack.

Pinner Salt (Imidate Hydrochloride): The nucleophilic attack of ethanol on the nitrilium ion leads to the formation of a protonated imidate, which is isolated as a crystalline solid known as a Pinner salt when HCl is used. wikipedia.orgorganic-chemistry.org This salt is the direct precursor to the free imidate.

Tetrahedral Intermediates: In subsequent reactions, such as hydrolysis, the imidate carbon is attacked by a nucleophile (e.g., water) to form a tetrahedral intermediate. The breakdown of this intermediate is pH-dependent and dictates the final products (ester and amine or amide and alcohol).

These intermediates can be characterized spectroscopically. For instance, the formation of the nitrilium ion is associated with a significant shift in the C≡N stretching frequency in infrared (IR) spectroscopy to a higher wavenumber (typically 2300–2420 cm⁻¹). vu.nl The Pinner salt can be characterized by ¹H-NMR, where characteristic shifts for the protons near the iminium group are observed, and by ¹³C-NMR, which would show a downfield shift for the imidate carbon.

Expected Spectroscopic Data for Reaction Intermediates

| Intermediate | Spectroscopic Method | Expected Key Signal |

| Nitrilium Ion | IR Spectroscopy | C≡N⁺ stretch at ~2350 cm⁻¹ |

| Nitrilium Ion | ¹³C-NMR Spectroscopy | C≡N⁺ carbon at ~110-125 ppm |

| Pinner Salt (Imidate HCl) | ¹H-NMR Spectroscopy | Broad N-H peaks at ~9-12 ppm |

| Pinner Salt (Imidate HCl) | ¹³C-NMR Spectroscopy | C=N carbon at ~165-180 ppm |

Catalytic Mechanisms in Imidate Synthesis and Transformation

Catalysis is fundamental to the synthesis of Ethyl 2-hydroxy-2-methylpropanimidate. Both Brønsted and Lewis acids are effective catalysts for the Pinner reaction.

Brønsted Acid Catalysis: This is the classical Pinner reaction method, typically employing anhydrous hydrogen chloride. wikipedia.org

Mechanism:

The nitrile nitrogen is protonated by the strong acid (HCl), forming the reactive nitrilium ion.

The alcohol (ethanol) acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion.

A proton transfer results in the formation of the imidate salt (Pinner salt). The catalyst (H⁺) is regenerated in the subsequent steps if the reaction is carried through to hydrolysis to form an ester, or it remains as the counter-ion of the Pinner salt.

Lewis Acid Catalysis: Various Lewis acids, such as trimethylsilyl (B98337) triflate (TMSOTf), can also promote the Pinner reaction, often under milder conditions. nih.gov

Mechanism:

The Lewis acid coordinates to the nitrogen atom of the nitrile. This coordination polarizes the C≡N bond and increases the electrophilicity of the carbon atom, similar to protonation.

The alcohol attacks the activated nitrile-Lewis acid complex.

Subsequent steps lead to the formation of the imidate product after workup. Lewis acid catalysis can sometimes offer advantages in terms of substrate scope and functional group tolerance compared to the strongly acidic conditions of the classical Pinner reaction.

Solvent Effects on Reaction Pathways and Selectivity

The choice of solvent can significantly impact the rate and outcome of the Pinner reaction. The reaction involves charged intermediates (nitrilium ion, Pinner salt), making it sensitive to the properties of the solvent.

Polarity: Polar solvents are generally preferred as they can stabilize the charged transition states and intermediates, thereby increasing the reaction rate. libretexts.org The formation of the nitrilium ion and its subsequent attack by the alcohol are facilitated in a polar environment.

Proticity: Protic solvents (like excess alcohol) can participate in the reaction but can also solvate the nucleophile, potentially reducing its reactivity. However, in the Pinner reaction, the alcohol is a reactant, so its presence is necessary. Aprotic polar solvents like dichloromethane (B109758) or diethyl ether are often used.

Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions. nrochemistry.com The presence of water is detrimental as it can compete with the alcohol as a nucleophile, leading to the hydrolysis of the nitrile to the corresponding amide (N-ethyl-2-hydroxy-2-methylpropanamide), which is often an undesired side product. nih.gov

The selectivity of the reaction, favoring imidate formation over hydrolysis, is therefore critically dependent on excluding water from the reaction system.

Illustrative Solvent Effects on Pinner Reaction Rate

| Solvent | Dielectric Constant (ε) | Type | Expected Relative Rate | Rationale |

| Dichloromethane | 9.1 | Polar Aprotic | Moderate | Good solubility and stabilization of intermediates without interfering. |

| Diethyl Ether | 4.3 | Nonpolar Aprotic | Slow | Low polarity provides less stabilization for charged intermediates. |

| Acetonitrile | 37.5 | Polar Aprotic | Fast | High polarity effectively stabilizes the nitrilium ion and transition state. |

| Ethanol (as solvent) | 24.5 | Polar Protic | Fast | Acts as both reactant and a polar medium, high concentration drives the reaction. |

| Water | 80.1 | Polar Protic | Side Reactions | Promotes hydrolysis of the nitrile to an amide, leading to low yield of imidate. |

Advanced Spectroscopic and Structural Characterization of Ethyl 2 Hydroxy 2 Methylpropanimidate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the connectivity and spatial relationships of the atoms within Ethyl 2-hydroxy-2-methylpropanimidate.

One-Dimensional (1D) NMR (¹H, ¹³C)

One-dimensional ¹H and ¹³C NMR spectra are the initial and most fundamental steps in structural elucidation.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), two singlets for the gem-dimethyl groups (-C(CH₃)₂), and a broad singlet for the hydroxyl proton (-OH). The imino proton (-NH) would also likely appear as a broad singlet. The chemical shifts of these protons would provide initial clues about their electronic environment.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. Expected signals would include those for the ethyl group carbons, the quaternary carbon bearing the hydroxyl and methyl groups, the two equivalent methyl carbons, and the imino carbon. The chemical shift of the imino carbon would be particularly diagnostic.

Table 1: Predicted ¹H NMR Data for Ethyl 2-hydroxy-2-methylpropanimidate

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₂- (ethyl) | ~3.5-4.0 | Quartet | 2H |

| -CH₃ (ethyl) | ~1.2-1.5 | Triplet | 3H |

| -C(CH₃)₂ | ~1.3-1.6 | Singlet | 6H |

| -OH | Variable | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Data for Ethyl 2-hydroxy-2-methylpropanimidate

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=NH (imino) | ~160-170 |

| C(OH)(CH₃)₂ | ~70-80 |

| -O-CH₂- (ethyl) | ~60-70 |

| -C(CH₃)₂ | ~25-35 |

Two-Dimensional (2D) NMR (COSY, HMQC, HMBC)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. A key correlation would be observed between the -CH₂- and -CH₃ protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals as outlined in the 1D NMR tables.

Application of Isotopic Labeling in NMR Assignments and Metabolic Tracing (analogous to related oxobutanoates)

For complex molecules or for studying metabolic pathways, isotopic labeling with ¹³C or ¹⁵N can be an invaluable tool. While direct metabolic tracing might not be the primary goal for this compound's initial characterization, isotopic enrichment could be used to enhance the signal of specific carbons or nitrogens in the NMR spectra, aiding in the unambiguous assignment of signals, particularly for the quaternary and imino carbons which lack directly attached protons. For instance, synthesis of Ethyl 2-hydroxy-2-methylpropanimidate using ¹⁵N-labeled ammonia (B1221849) would allow for direct observation of the nitrogen atom in ¹⁵N NMR spectroscopy and would enable ¹H-¹⁵N HMBC correlations to confirm the position of the imino group.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of Ethyl 2-hydroxy-2-methylpropanimidate would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretch of the imino group would likely appear in a similar region, potentially overlapping with the O-H band. A strong absorption around 1650-1680 cm⁻¹ would correspond to the C=N stretching vibration of the imino group. C-H stretching and bending vibrations, as well as C-O and C-N stretching vibrations, would also be present in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=N double bond, being a relatively non-polar bond, would be expected to show a strong signal in the Raman spectrum, which could help in its definitive identification.

Table 3: Predicted Vibrational Spectroscopy Data for Ethyl 2-hydroxy-2-methylpropanimidate

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | Weak |

| N-H Stretch | 3200-3500 (medium) | Medium |

| C-H Stretch | 2850-3000 | Strong |

| C=N Stretch | 1650-1680 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For Ethyl 2-hydroxy-2-methylpropanimidate (C₆H₁₃NO₂), the exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be determined and compared to the theoretical value, confirming its molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways could include the loss of an ethyl group, a methyl group, water, or ammonia. The analysis of these fragment ions would help to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination (if chiral)

A critical aspect of structural characterization for chiral molecules involves the use of chiroptical spectroscopy. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful methods for investigating the three-dimensional arrangement of atoms in space and are specifically used to determine the enantiomeric excess (ee) of a sample. These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. researchgate.netnih.gov

However, the application of these techniques is contingent upon the molecule possessing chirality—a property of asymmetry wherein a molecule cannot be superimposed on its mirror image. A detailed structural analysis of Ethyl 2-hydroxy-2-methylpropanimidate reveals that it is an achiral molecule. The central carbon atom (C2) of the propane (B168953) backbone is bonded to a hydroxyl group, an ethyl imidate group, and two identical methyl groups. For a carbon atom to be a chiral center, it must be bonded to four different substituent groups. The presence of two identical methyl groups on the C2 atom means the molecule is symmetric and, therefore, does not have enantiomers.

Consequently, Ethyl 2-hydroxy-2-methylpropanimidate does not exhibit optical activity. It will not rotate the plane of plane-polarized light, nor will it differentially absorb left- and right-circularly polarized light. As a result, chiroptical techniques like CD and ORD are not applicable for its analysis in the context of enantiomeric purity. The concept of enantiomeric excess, which quantifies the purity of a chiral sample, is fundamentally irrelevant to this compound as no enantiomers exist.

While chiroptical responses can sometimes be induced in achiral molecules through interaction with a chiral environment, such as a chiral solvent or by forming supramolecular assemblies, there are no research findings in the scientific literature to indicate that such studies have been performed on Ethyl 2-hydroxy-2-methylpropanimidate. nih.govnih.gov Therefore, no data on its chiroptical properties or enantiomeric excess determination can be presented.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. worldscientific.commdpi.com For Ethyl 2-hydroxy-2-methylpropanimidate, these calculations would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms.

From the optimized structure, a wealth of information about its electronic properties and reactivity can be derived. mdpi.com Key parameters include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The MEP map would highlight regions of positive and negative electrostatic potential, indicating likely sites for nucleophilic and electrophilic attack, respectively. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

Illustrative Data Table for Calculated Electronic Properties: This table presents hypothetical data for illustrative purposes.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Ground State Energy | -X.XXXX Hartrees | B3LYP/6-311++G(d,p) |

| Dipole Moment | Y.YY Debye | B3LYP/6-311++G(d,p) |

| HOMO Energy | -A.AA eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | +B.BB eV | B3LYP/6-311++G(d,p) |

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, such as the ethyl group and the C-O bond in Ethyl 2-hydroxy-2-methylpropanimidate, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them. ox.ac.ukacs.org

This is typically done by systematically rotating specific dihedral angles and calculating the potential energy at each step. The resulting data can be used to construct a potential energy surface or a simpler energy landscape diagram. nih.govnih.gov This landscape is crucial for understanding the molecule's flexibility, its predominant shapes at a given temperature, and how its conformation might influence its reactivity or interaction with other molecules. ox.ac.uknih.gov

Illustrative Energy Landscape Data: This table presents hypothetical data for illustrative purposes, showing relative energies of different conformers.

| Conformer | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) | Population (%) at 298K |

|---|---|---|---|

| Anti | 180° | 0.00 (Global Minimum) | 75.2 |

| Gauche 1 | 60° | 1.20 | 12.4 |

| Gauche 2 | -60° | 1.20 | 12.4 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemistry is highly effective at predicting spectroscopic properties. wikipedia.org By calculating the vibrational frequencies of the optimized geometry of Ethyl 2-hydroxy-2-methylpropanimidate, a theoretical Infrared (IR) spectrum can be generated. Similarly, by computing the nuclear magnetic shielding constants, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. nih.gov Time-dependent DFT (TD-DFT) calculations can predict electronic transitions, which correspond to the absorption bands in an Ultraviolet-Visible (UV-Vis) spectrum. nih.govscirp.org

These theoretical spectra are invaluable tools. They can be used to confirm the identity and purity of a synthesized compound by comparing the predicted spectra with experimentally measured ones. nih.govolemiss.edu Discrepancies between theoretical and experimental data can often provide deeper insights into the molecular structure or its environment. olemiss.edu

Illustrative Table of Predicted vs. Experimental Spectroscopic Data: This table presents hypothetical data for illustrative purposes.

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR Stretch (C=N) | 1655 cm⁻¹ | 1650 cm⁻¹ |

| IR Stretch (O-H) | 3450 cm⁻¹ | 3440 cm⁻¹ |

| ¹H NMR (O-H) | 4.5 ppm | 4.3 ppm |

| ¹³C NMR (C=N) | 170.2 ppm | 169.8 ppm |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are often performed on an isolated molecule in the gas phase, most chemical processes occur in solution. Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comwikipedia.org

For Ethyl 2-hydroxy-2-methylpropanimidate, an MD simulation would typically place the molecule in a "box" filled with explicit solvent molecules (e.g., water or ethanol). By simulating the system's evolution over nanoseconds or longer, one can study how the solvent affects the imidate's conformational preferences and dynamic behavior. acs.orgnih.gov Furthermore, MD simulations can provide detailed information about intermolecular interactions, such as hydrogen bonding between the imidate's hydroxyl or imino groups and the solvent molecules. nih.gov

Elucidation of Reaction Mechanisms via Transition State Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. protheragen.ai Imidates are known to undergo reactions like hydrolysis to form esters and amines. cdnsciencepub.comwikipedia.org To study such a reaction for Ethyl 2-hydroxy-2-methylpropanimidate, researchers would use quantum chemical methods to map out the entire reaction pathway from reactants to products.

Rational Design of Derivatives based on Computational Models

The insights gained from computational studies can guide the rational design of new molecules with desired properties. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.compatsnap.com By understanding the structure-property relationships of Ethyl 2-hydroxy-2-methylpropanimidate, chemists can computationally design derivatives with, for example, enhanced stability, altered reactivity, or specific electronic properties.

For instance, if the goal is to increase the molecule's stability, computational models could predict how substituting different chemical groups at various positions would affect the HOMO-LUMO gap. nih.gov If a specific type of intermolecular interaction is desired, models could be used to screen potential derivatives for their ability to form stronger hydrogen bonds or other interactions. This in silico screening process can significantly reduce the time and resources required in the laboratory by prioritizing the most promising candidate molecules for synthesis. digitellinc.com

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The bifunctional nature of Ethyl 2-hydroxy-2-methylpropanimidate, containing both a nucleophilic hydroxyl group and an electrophilic imidate carbon, positions it as a potentially valuable intermediate. The hydroxyl group can be protected or activated, allowing for sequential reactions at the imidate functionality. Conversely, the imidate can undergo various transformations, after which the hydroxyl group can be manipulated. This orthogonality would allow for the stepwise and controlled construction of intricate molecular architectures.

For instance, the imidate moiety could be transformed into an amide or an amidine, and the hydroxyl group could then be used for esterification or etherification to link different parts of a larger molecule. This strategic positioning of two reactive sites in a relatively simple molecule underscores its potential as a versatile synthetic intermediate.

Utilization as a Chiral Building Block in Asymmetric Synthesis (potential)

While Ethyl 2-hydroxy-2-methylpropanimidate itself is achiral, its derivatives could serve as prochiral substrates. The potential for enzymatic resolution of a racemic mixture of a chiral variant of this compound, or the asymmetric synthesis of a chiral precursor, could open avenues for its use as a chiral building block. For example, if one of the methyl groups were replaced by a different substituent, the resulting chiral tertiary alcohol could be a valuable starting material.

The development of chiral catalysts could enable the enantioselective synthesis of such derivatives, which could then be incorporated into complex, stereochemically defined molecules like natural products or pharmaceuticals. The synthesis of chiral building blocks is a cornerstone of modern drug discovery and development.

Application in Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the formation of complex products from three or more starting materials in a single step. The dual functionality of Ethyl 2-hydroxy-2-methylpropanimidate makes it a hypothetical candidate for participation in MCRs.

The imidate nitrogen could act as a nucleophile, while the imidate carbon is electrophilic. The hydroxyl group could also participate as a nucleophile. This combination of reactive sites could potentially enable its involvement in novel MCRs to generate diverse molecular scaffolds. For example, in a hypothetical MCR, the imidate could react with an isocyanide and a carboxylic acid in a Ugi-type reaction, with the hydroxyl group being acylated in the process or participating in a subsequent intramolecular cyclization.

Hypothetical Multicomponent Reaction Involving Ethyl 2-hydroxy-2-methylpropanimidate

| Reactant A | Reactant B | Reactant C (Ethyl 2-hydroxy-2-methylpropanimidate) | Potential Product Scaffold |

|---|---|---|---|

| Isocyanide | Carboxylic Acid | Ethyl 2-hydroxy-2-methylpropanimidate | α-Acyloxy-β-amino-carboxamide derivative |

Precursor for the Synthesis of Nitrogen-Containing Heterocycles and Amidines

Imidates are well-established precursors for the synthesis of various nitrogen-containing heterocycles. By reacting with bifunctional nucleophiles, Ethyl 2-hydroxy-2-methylpropanimidate could potentially be converted into a range of heterocyclic systems. For example, reaction with a hydrazine derivative could lead to the formation of triazoles, while reaction with a diamine could yield imidazoles or other related structures. The presence of the hydroxyl group could further influence the cyclization pathway or provide a handle for subsequent functionalization of the resulting heterocycle.

Furthermore, the reaction of imidates with amines is a classic and reliable method for the synthesis of amidines. organic-chemistry.org Ethyl 2-hydroxy-2-methylpropanimidate could serve as a precursor to α-hydroxy amidines upon treatment with ammonia (B1221849) or primary or secondary amines. These α-hydroxy amidines are valuable functionalities in medicinal chemistry and coordination chemistry.

Potential Heterocyclic and Amidine Synthesis from Ethyl 2-hydroxy-2-methylpropanimidate

| Reagent | Product Type | Potential Heterocycle/Functional Group |

|---|---|---|

| Hydrazine | Cyclization | Triazole derivative |

| Diamine | Cyclization | Imidazole or Diazepine derivative |

Derivatization for Novel Functional Materials (potential)

The functional groups of Ethyl 2-hydroxy-2-methylpropanimidate also suggest its potential as a monomer or a precursor for the synthesis of novel functional materials. The hydroxyl group can participate in polymerization reactions to form polyesters or polyethers. The imidate group, while less commonly used in polymer chemistry, could be incorporated to introduce specific functionalities or to be converted into other groups post-polymerization.

For example, the hydroxyl group could be esterified with a polymerizable acid, such as acrylic acid, to form a monomer that can then be polymerized to create a side-chain functionalized polymer. The imidate groups in the side chains could then be modified to alter the properties of the material, such as its hydrophilicity, basicity, or ability to coordinate with metal ions. This could lead to the development of new materials for applications in areas such as coatings, adhesives, or drug delivery systems.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Efficient Imidate Synthesis and Functionalization

The synthesis and functionalization of imidates are central to their application in organic chemistry. researchgate.net Future research will likely focus on the development of novel catalytic systems to enhance the efficiency, selectivity, and sustainability of processes involving Ethyl 2-hydroxy-2-methylpropanimidate.

Transition metal catalysis has been instrumental in the synthesis of nitrogen-containing heterocycles, and similar principles can be applied to imidate chemistry. nih.govnih.govbohrium.com The development of catalysts based on earth-abundant metals such as iron, copper, and nickel is a key area of interest, aiming to replace precious metal catalysts like palladium and rhodium. nih.govbohrium.commit.edu These new catalytic systems could offer improved cost-effectiveness and reduced environmental impact.

Research in this area will likely target the following objectives:

Enhanced Selectivity: Designing catalysts that can selectively target specific C-H bonds for functionalization, allowing for precise molecular editing.

Improved Yields: Optimizing reaction conditions to maximize the conversion of starting materials into the desired imidate products.

Broader Substrate Scope: Developing catalysts that are effective for a wide range of substrates, facilitating the synthesis of diverse imidate derivatives.

The table below illustrates hypothetical performance data for novel catalytic systems in the synthesis of Ethyl 2-hydroxy-2-methylpropanimidate.

| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |

| Fe-based Catalyst | 80 | 12 | 85 | 92 |

| Cu-based Catalyst | 70 | 10 | 90 | 95 |

| Ni-based Catalyst | 90 | 14 | 82 | 88 |

This table presents hypothetical data for illustrative purposes.

Exploration of Biocatalytic Approaches for Enantioselective Transformations (potential)

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules with high enantioselectivity. acs.orgnih.govwikipedia.orgmdpi.com The application of enzymes to the synthesis and transformation of Ethyl 2-hydroxy-2-methylpropanimidate represents a promising avenue for future research.

Enzymes such as lipases, proteases, and dehydrogenases could be employed for the kinetic resolution of racemic mixtures of imidates, yielding enantiomerically pure compounds. acs.orgnih.govwikipedia.orgmdpi.com This is particularly relevant for applications in pharmaceuticals and agrochemicals, where stereochemistry plays a crucial role in biological activity.

Future research in this area may focus on:

Enzyme Screening and Engineering: Identifying and modifying enzymes to enhance their activity and selectivity for imidate substrates.

Dynamic Kinetic Resolution: Developing processes that combine enzymatic resolution with in-situ racemization of the undesired enantiomer to achieve theoretical yields of up to 100%. acs.orgnih.gov

Chemoenzymatic Synthesis: Integrating biocatalytic steps with traditional chemical synthesis to create efficient and sustainable synthetic routes.

The following table provides a hypothetical comparison of biocatalytic approaches for the enantioselective transformation of a precursor to Ethyl 2-hydroxy-2-methylpropanimidate.

| Biocatalytic Method | Enzyme | Enantiomeric Excess (ee%) | Conversion (%) |

| Kinetic Resolution | Lipase | >99 | 48 |

| Dynamic Kinetic Resolution | Lipase + Racemization Catalyst | 98 | 95 |

| Asymmetric Synthesis | Engineered Oxidase | 96 | 85 |

This table presents hypothetical data for illustrative purposes.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including improved safety, scalability, and reproducibility. amf.chnih.govnih.govresearchgate.net The integration of these technologies into the synthesis of Ethyl 2-hydroxy-2-methylpropanimidate could accelerate research and development in this area.

Flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. amf.chnih.govnih.gov Automated platforms can be used to rapidly screen and optimize reaction conditions, significantly reducing the time and resources required for process development. researchgate.net

Key research directions in this area include:

Development of Continuous Flow Processes: Designing and optimizing continuous flow systems for the synthesis and purification of Ethyl 2-hydroxy-2-methylpropanimidate.

High-Throughput Screening: Utilizing automated platforms to rapidly evaluate a large number of catalysts and reaction conditions.

Real-time Monitoring and Control: Implementing in-line analytical techniques to monitor reaction progress and enable real-time optimization.

The table below presents a hypothetical comparison of batch versus flow synthesis for Ethyl 2-hydroxy-2-methylpropanimidate.

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | 12 h | 30 min |

| Yield | 85% | 95% |

| Purity | 90% | 99% |

| Scalability | Limited | High |

This table presents hypothetical data for illustrative purposes.

Interdisciplinary Research with Materials Science for Novel Applications

The unique structural features of Ethyl 2-hydroxy-2-methylpropanimidate make it an attractive building block for the development of novel materials. Interdisciplinary research at the interface of chemistry and materials science could lead to the discovery of new applications for this compound.

Potential areas of investigation include:

Polymer Chemistry: Incorporating the imidate functionality into polymer backbones to create materials with tailored thermal, mechanical, and optical properties.

Supramolecular Chemistry: Utilizing the hydroxyl and imidate groups for the self-assembly of complex, functional architectures.

Surface Modification: Grafting Ethyl 2-hydroxy-2-methylpropanimidate onto surfaces to alter their chemical and physical properties.

The development of new materials based on this imidate could have impacts in fields ranging from electronics and photonics to biomedicine and coatings.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis protocol for ethyl 2-hydroxy-2-methylpropanimidate?

- Methodological Answer : Prioritize selecting intermediates like ethyl 2-bromo-2-methylpropionate (as seen in analogous syntheses) and optimize reaction conditions (e.g., temperature, catalysts) to minimize side reactions. Use LCMS and HPLC for real-time monitoring of reaction progress and purity validation . Ensure stoichiometric ratios align with kinetic studies to avoid excess reagents, which can complicate purification.

Q. How can researchers validate the structural identity of ethyl 2-hydroxy-2-methylpropanimidate?

- Methodological Answer : Combine spectroscopic techniques (e.g., H/C NMR, IR) with high-resolution mass spectrometry (HRMS) for unambiguous confirmation. Cross-reference spectral data with computational models (e.g., PubChem or ECHA databases) to verify functional groups and stereochemistry . For impurities, use reference standards (e.g., EP-grade impurities) to identify and quantify byproducts .

Q. What analytical methods are recommended for assessing purity in academic studies?

- Methodological Answer : Employ reverse-phase HPLC with UV detection (e.g., 0.96-minute retention time under SMD-TFA05 conditions) to separate and quantify impurities. Validate methods using ICH guidelines, including linearity, LOD/LOQ, and repeatability tests. Report numerical data to no more than one significant digit beyond instrumental precision (e.g., 414 [M+H]+ in LCMS) .

Advanced Research Questions

Q. How should researchers address contradictions in reported physicochemical properties of ethyl 2-hydroxy-2-methylpropanimidate?

- Methodological Answer : Conduct systematic reviews (e.g., COSMOS-E framework) to compare datasets across studies. Identify confounding variables (e.g., solvent polarity, temperature) and perform meta-analyses to reconcile discrepancies. Use sensitivity analyses to assess the impact of methodological differences (e.g., HPLC column types) on observed results .

Q. What strategies are effective for mitigating impurity interference in biological assays involving this compound?

- Methodological Answer : Characterize impurities (e.g., via EP-grade standards) and evaluate their biological activity using dose-response assays. Design control experiments with purified batches to isolate the compound’s effects. For trace impurities, employ preparative chromatography or recrystallization to achieve >98% purity .

Q. How can computational modeling enhance the understanding of ethyl 2-hydroxy-2-methylpropanimidate’s reactivity?

- Methodological Answer : Use density functional theory (DFT) to simulate reaction pathways and transition states. Validate models with experimental data (e.g., kinetic isotope effects, activation energies). Cross-reference computed properties (e.g., Canonical SMILES: CC(CC1=CC=CC=C1)(C(=O)N)N) with experimental results from PubChem or ECHA to refine accuracy .

Q. What statistical approaches are critical for analyzing dose-response relationships in pharmacological studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use ANOVA or mixed-effects models to account for batch-to-batch variability. Report -values with explicit thresholds (e.g., ) and justify significant figures based on instrument precision .

Data Handling & Reproducibility

Q. What protocols ensure reproducibility in synthesizing and testing ethyl 2-hydroxy-2-methylpropanimidate?

- Methodological Answer : Document all synthesis parameters (e.g., solvent purity, reaction time) using FAIR principles. Archive raw data (e.g., chromatograms, spectra) in supplementary materials. For collaborative studies, standardize protocols using reference materials (e.g., methylphenidate hydrochloride as a control) and interlaboratory validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.